molecular formula C5H9F4O4P B14113483 Dimethyl (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)phosphonate CAS No. 813-84-3

Dimethyl (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)phosphonate

Cat. No.: B14113483
CAS No.: 813-84-3
M. Wt: 240.09 g/mol
InChI Key: JIULQIONDXIEHE-UHFFFAOYSA-N
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Description

Cytidine-2’(3’)-monophosphoric acid is a nucleotide derivative that plays a crucial role in various biological processes. It is a monophosphate ester of cytidine, a nucleoside composed of cytosine and ribose. This compound is involved in the synthesis of RNA and DNA and serves as a precursor for other important biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine-2’(3’)-monophosphoric acid can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific pH and temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of cytidine-2’(3’)-monophosphoric acid often involves multi-step processes that include fermentation, extraction, and purification. Microbial fermentation using genetically engineered strains can produce cytidine, which is then phosphorylated to obtain the desired monophosphate compound. Advanced purification techniques such as chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Cytidine-2’(3’)-monophosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphoric acid, enzymes like ribonuclease, and various catalysts. The reactions are typically carried out under controlled pH and temperature conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include cytidine, uridine monophosphate, cytidine diphosphate, and cytidine triphosphate. These products are essential for various biochemical pathways and have significant biological functions .

Scientific Research Applications

Cytidine-2’(3’)-monophosphoric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cytidine-2’(3’)-monophosphoric acid involves its incorporation into RNA and DNA during nucleic acid synthesis. It acts as a substrate for polymerases and other enzymes involved in nucleotide metabolism. The compound also participates in signaling pathways and regulatory processes that control cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine-2’(3’)-monophosphoric acid is unique due to its specific role in RNA and DNA synthesis and its involvement in various biochemical pathways. Its ability to undergo multiple phosphorylation and deamination reactions makes it a versatile compound in both biological and industrial contexts .

Properties

CAS No.

813-84-3

Molecular Formula

C5H9F4O4P

Molecular Weight

240.09 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1,1,3,3-tetrafluoropropan-2-ol

InChI

InChI=1S/C5H9F4O4P/c1-12-14(11,13-2)5(10,3(6)7)4(8)9/h3-4,10H,1-2H3

InChI Key

JIULQIONDXIEHE-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C(F)F)(C(F)F)O)OC

Origin of Product

United States

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